Anisole, p-pentyl-
Overview
Description
“Anisole, p-pentyl-” is a derivative of Anisole . Anisole, or methoxybenzene, is an organic compound with the formula CH3OC6H5 . It is a colorless liquid with a smell reminiscent of anise seed . Many of its derivatives are found in natural and artificial fragrances . The compound is mainly made synthetically and is a precursor to other synthetic compounds .
Synthesis Analysis
Anisole can be prepared by the Williamson ether synthesis; sodium phenoxide is reacted with a methyl halide to yield anisole . Anisole is also synthesized from sodium phenoxide or phenol using various methylating agents . In a study, the synthesis and processing inside the devices have been redesigned to be more environmentally sustainable and cost-effective by substituting conventional solvents with greener alternatives such as anisole .
Molecular Structure Analysis
The molecular formula of “Anisole, p-pentyl-” is C15H12O . The average mass is 208.255 Da and the monoisotopic mass is 208.088821 Da .
Chemical Reactions Analysis
Anisole undergoes electrophilic aromatic substitution reaction at a faster speed than benzene . The methoxy group is an ortho/para directing group, which means that electrophilic substitution preferentially occurs at these three sites . Anisole reacts with acetic anhydride to give 4-methoxyacetophenone .
Physical and Chemical Properties Analysis
Anisole is a colorless liquid . It is soluble in ethanol, ether, and is insoluble in water . It is flammable and there is a risk of combustion explosion in case of open flame, high heat or contact with oxidant .
Mechanism of Action
Safety and Hazards
Anisole is flammable and may cause drowsiness or dizziness . It is harmful to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/eye protection/face protection .
Properties
IUPAC Name |
1-methoxy-4-pentylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-3-4-5-6-11-7-9-12(13-2)10-8-11/h7-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWHNBIQKCPVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342094 | |
Record name | Anisole, p-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20056-58-0 | |
Record name | Anisole, p-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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